

A Technical Guide to L-Glutamine- $^{13}\text{C}_5$, $^{15}\text{N}_2$ in Research

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Compound of Interest

Compound Name: *L-Glutamine- $^{13}\text{C}_5$, $^{15}\text{N}_2$*

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For researchers, scientists, and professionals in drug development, isotopic labeling is an indispensable tool for tracing metabolic pathways and quantifying molecular dynamics. L-Glutamine- $^{13}\text{C}_5$, $^{15}\text{N}_2$, a stable isotope-labeled form of the amino acid L-glutamine, offers a powerful means to investigate cellular metabolism, particularly in the context of cancer research and immunology. This guide provides an in-depth overview of commercially available L-Glutamine- $^{13}\text{C}_5$, $^{15}\text{N}_2$, its suppliers, and pricing, alongside a detailed experimental protocol for its use in metabolic flux analysis and a visualization of the key signaling pathway it helps to elucidate.

Supplier and Pricing Overview

The availability and cost of L-Glutamine- $^{13}\text{C}_5$, $^{15}\text{N}_2$ can vary between suppliers. The following table summarizes publicly available information from several key vendors in the field. It is important to note that pricing is subject to change and may vary based on institutional agreements and bulk purchasing. For the most accurate and up-to-date information, it is recommended to visit the suppliers' websites or contact them directly.

Supplier	Product Number	Isotopic Purity	Unit Size	Price (USD/EUR)
Sigma-Aldrich	607983	98 atom % ^{13}C , 98 atom % ^{15}N	100 MG	\$1,560.00
	500 MG			\$2,750.00
DC Chemicals	DC48460	Not specified	Not specified	Contact for quote
CortecNet	CCN1000P01	98%	100 mg	€770.00
MedChemExpress	HY-112185S	Not specified	Not specified	Contact for quote
Cambridge Isotope Laboratories (via Fisher Scientific)	CNLM-1275-H-0.1	99% ^{13}C , 99% ^{15}N	0.1 g	\$1,445.00
MT21040CV	99% ^{13}C , 99% ^{15}N	0.5 g	Contact for quote	

Experimental Protocol: In Vivo Metabolic Tracing with L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$

The following protocol is adapted from a study utilizing isotopically labeled glutamine to trace its metabolic fate in vivo, a common application in drug development and cancer research.^[1] This method allows for the quantification of glutamine uptake and its conversion to downstream metabolites within tumor tissues.

Objective: To measure the flux of L-glutamine into the tricarboxylic acid (TCA) cycle in a tumor model.

Materials:

- L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$
- Phosphate-buffered saline (PBS), sterile

- Tumor-bearing animal model (e.g., mouse with xenograft)
- Anesthesia (e.g., isoflurane)
- Surgical tools for tissue resection
- Liquid nitrogen
- Equipment for tissue homogenization (e.g., mortar and pestle, bead beater)
- Extraction solvent (e.g., 80% methanol)
- Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

- Preparation of Labeled Glutamine Solution:
 - Dissolve L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$ in sterile PBS to a final concentration of 30 mM.
 - Ensure the solution is sterile-filtered before injection.
- Animal Preparation and Injection:
 - Anesthetize the tumor-bearing animal using a standardized and approved protocol.
 - Administer a bolus of the 30 mM L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$ solution via tail vein injection. A typical volume is 300 μL , delivered over 12 seconds.[\[1\]](#)
- Tissue Collection:
 - At predetermined time points post-injection (e.g., 2, 5, and 10 minutes), euthanize the animal according to institutional guidelines.[\[1\]](#)
 - Quickly resect the tumor tissue and immediately snap-freeze it in liquid nitrogen to quench all metabolic activity.
- Metabolite Extraction:

- Grind the frozen tumor tissue into a fine powder using a pre-chilled mortar and pestle or a bead beater with ceramic beads.[\[1\]](#)
- Weigh approximately 30 mg of the powdered tissue.
- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the tissue powder.
- Homogenize the sample thoroughly and then centrifuge at high speed to pellet cellular debris.
- Collect the supernatant containing the extracted metabolites.
- LC-MS Analysis:
 - Analyze the extracted metabolites using an LC-MS system.
 - The liquid chromatography step separates the different metabolites based on their chemical properties.
 - The mass spectrometry step detects and quantifies the mass isotopologues of glutamine and its downstream metabolites (e.g., glutamate, α -ketoglutarate, citrate, succinate, malate, and aspartate).[\[1\]](#)
 - By tracking the incorporation of ^{13}C and ^{15}N , the metabolic flux of glutamine through various pathways can be determined.

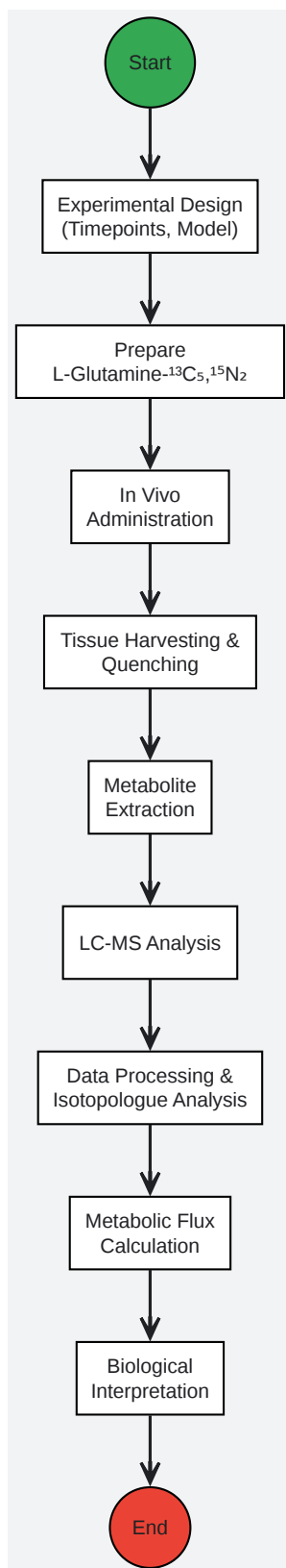
Visualizing Glutamine's Role: The mTORC1 Signaling Pathway

L-Glutamine is not only a key metabolite but also a signaling molecule that influences cell growth and proliferation, in part through the activation of the mTORC1 signaling pathway.[\[2\]](#)[\[3\]](#) The following diagram illustrates the central role of glutamine in this process.

Caption: Glutamine uptake and metabolism leading to mTORC1 activation.

Workflow for Metabolic Flux Analysis

The process of conducting a metabolic flux experiment using L-Glutamine- $^{13}\text{C}_5,^{15}\text{N}_2$ can be broken down into several key stages, from experimental design to data analysis. The following diagram outlines a typical workflow.



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Caption: A typical workflow for a metabolic flux experiment.

By providing a comprehensive overview of suppliers, a detailed experimental protocol, and clear visualizations of the underlying biological processes, this guide aims to equip researchers with the necessary information to effectively utilize L-Glutamine- $^{13}\text{C}_5$, $^{15}\text{N}_2$ in their studies. The use of stable isotope tracers like this one is pivotal in advancing our understanding of cellular metabolism and in the development of novel therapeutic strategies.

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